molecular formula C18H22N6O2 B2840317 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione CAS No. 332905-08-5

3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione

Cat. No.: B2840317
CAS No.: 332905-08-5
M. Wt: 354.414
InChI Key: XFJCVDAIIPQXKB-UHFFFAOYSA-N
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Description

3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Scientific Research Applications

3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with 4-methylbenzyl chloride, followed by the introduction of a piperazine moiety through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can modify the aromatic rings or reduce any nitro groups present.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine core or the benzyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Chlorobenzyl)-8-(2-hydroxy-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
  • 7-(2-Chlorobenzyl)-8-(2-hydroxy-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Uniqueness

3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperazine moiety, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-12-3-5-13(6-4-12)11-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23-9-7-19-8-10-23/h3-6,19H,7-11H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJCVDAIIPQXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322215
Record name 3-methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642987
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332905-08-5
Record name 3-methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-7-(4-METHYLBENZYL)-8-(1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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